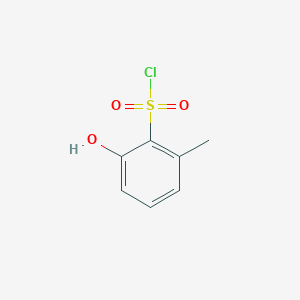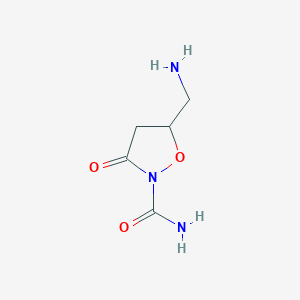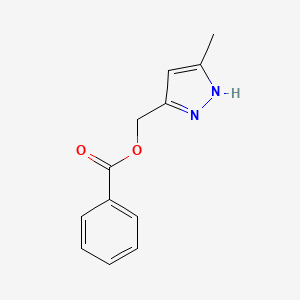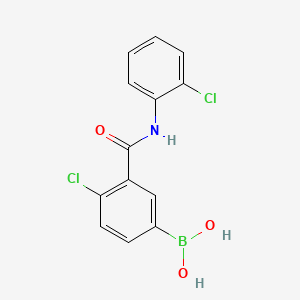
3,5-Dimethyl-1H-pyrazole-1-carboximidhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1H-pyrazole-1-carboximidhydrazide is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1H-pyrazole-1-carboximidhydrazide can be achieved through the condensation of 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis . This method involves the use of acetic acid to improve the reaction yield and purity . The reaction conditions typically include a controlled temperature and pH to ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents is optimized to maximize yield and minimize by-products. The final product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1H-pyrazole-1-carboximidhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
3,5-Dimethyl-1H-pyrazole-1-carboximidhydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1H-pyrazole-1-carboximidhydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole-1-carboxamide: Similar in structure but differs in the functional group attached to the pyrazole ring.
3,5-Dimethylpyrazole-1-carboxamidine nitrate: Contains a nitrate group, which alters its chemical properties and reactivity.
Uniqueness
3,5-Dimethyl-1H-pyrazole-1-carboximidhydrazide is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
Molecular Formula |
C6H11N5 |
|---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
N'-amino-3,5-dimethylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C6H11N5/c1-4-3-5(2)11(10-4)6(7)9-8/h3H,8H2,1-2H3,(H2,7,9) |
InChI Key |
SVQOZKIMVYRRSO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NN1/C(=N/N)/N)C |
Canonical SMILES |
CC1=CC(=NN1C(=NN)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


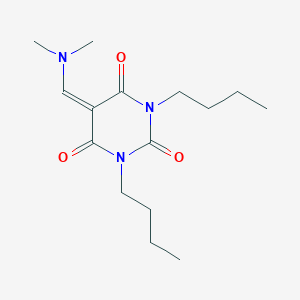

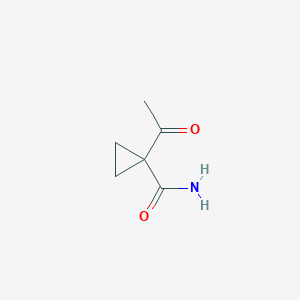

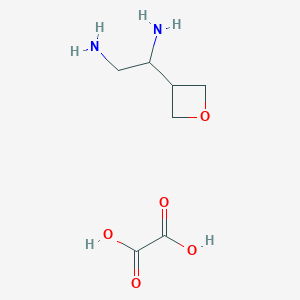
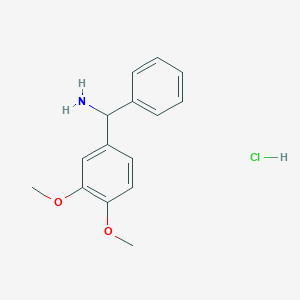
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea](/img/structure/B12861515.png)
![3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one](/img/structure/B12861518.png)
